molecular formula C18H14ClN3O4 B12639776 4-Chloro-6,7-dimethoxy-2-[2-(3-nitrophenyl)ethenyl]quinazoline CAS No. 922189-50-2

4-Chloro-6,7-dimethoxy-2-[2-(3-nitrophenyl)ethenyl]quinazoline

Cat. No.: B12639776
CAS No.: 922189-50-2
M. Wt: 371.8 g/mol
InChI Key: ZENDOXZGOCSFNK-UHFFFAOYSA-N
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Description

4-Chloro-6,7-dimethoxy-2-[2-(3-nitrophenyl)ethenyl]quinazoline is a synthetic quinazoline derivative intended for research applications. This compound is built around a quinazoline core, a privileged scaffold in medicinal chemistry known for its diverse biological activities and presence in several therapeutic agents . The 4-chloro moiety is a key functional group that serves as a reactive handle, making this compound a valuable synthetic intermediate for the preparation of more complex molecules, particularly through nucleophilic substitution reactions to create 4-anilinoquinazoline derivatives . Quinazoline-based compounds are of significant interest in biochemical research, particularly in the field of oncology and kinase inhibition . Related anilinoquinazolines have been extensively studied as potent inhibitors of receptor tyrosine kinases, such as RET, and are used as tools to explore signaling pathways in cancer cells . The structural features of this compound—including the 6,7-dimethoxy groups and the extended 2-[2-(3-nitrophenyl)ethenyl] side chain—are designed to facilitate binding within the ATP-binding pocket of kinases, suggesting its potential utility in the development and study of novel kinase inhibitors . Researchers can employ this chemical in the design of targeted therapies to investigate mechanisms of cell proliferation and survival. Safety Note: This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use. Refer to the material safety data sheet for safe handling instructions .

Properties

CAS No.

922189-50-2

Molecular Formula

C18H14ClN3O4

Molecular Weight

371.8 g/mol

IUPAC Name

4-chloro-6,7-dimethoxy-2-[2-(3-nitrophenyl)ethenyl]quinazoline

InChI

InChI=1S/C18H14ClN3O4/c1-25-15-9-13-14(10-16(15)26-2)20-17(21-18(13)19)7-6-11-4-3-5-12(8-11)22(23)24/h3-10H,1-2H3

InChI Key

ZENDOXZGOCSFNK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)C=CC3=CC(=CC=C3)[N+](=O)[O-])Cl)OC

Origin of Product

United States

Preparation Methods

Method A: Nitration and Condensation

This method begins with the nitration of 3,4-dimethoxyacetophenone to produce an intermediate compound followed by condensation with an amine.

  • Step 1 : Nitration of 3,4-dimethoxyacetophenone using nitric acid to yield 2-nitro-4,5-dimethoxyacetophenone.

  • Step 2 : Condensation of the nitro compound with N,N-dimethylformamide dimethyl acetal to produce a key intermediate.

  • Step 3 : Reduction of the intermediate to form 4-hydroxy-6,7-dimethoxyquinoline.

  • Step 4 : Chlorination of the hydroxy compound using thionyl chloride to yield 4-chloro-6,7-dimethoxyquinoline.

Method B: Direct Synthesis from Precursor

This method utilizes a simpler approach by directly synthesizing from readily available precursors.

  • Step 1 : Start with 6,7-dimethoxy-3,4-dihydroquinazoline-4-one.

  • Step 2 : Treat with thionyl chloride in N,N-dimethylformamide under reflux conditions for six hours.

  • Step 3 : Post-reaction workup involves azeotropic removal of excess thionyl chloride and extraction with dichloromethane.

  • Yield : Approximately 98%.

Method C: Multi-Step Synthesis

A more complex route that includes several reaction types such as nitration, reduction, and cyclization.

  • Step 1 : Nitration of veratrole to produce a nitro intermediate.

  • Step 2 : Reduction of the nitro group to an amine.

  • Step 3 : Urea formation followed by cyclization to form a quinazoline derivative.

  • Step 4 : Final chlorination step yields the target compound.

Summary Table of Preparation Methods

Method Starting Material Key Steps Yield (%) Reference
A 3,4-Dimethoxyacetophenone Nitration, Condensation, Reduction, Chlorination High (not specified)
B 6,7-Dimethoxy-3,4-dihydroquinazoline-4-one Chlorination in DMF ~98%
C Veratrole Nitration, Reduction, Urea Formation, Cyclization High (not specified)

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6,7-dimethoxy-2-[2-(3-nitrophenyl)ethenyl]quinazoline undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium amide (NaNH2) or thiourea (NH2CSNH2).

Major Products

Scientific Research Applications

Biological Activities

Research indicates that quinazoline derivatives, including 4-Chloro-6,7-dimethoxy-2-[2-(3-nitrophenyl)ethenyl]quinazoline, exhibit a wide range of biological activities:

  • Antitumor Activity : Quinazoline derivatives have been extensively studied for their anticancer properties. They are often used as intermediates in the synthesis of potent antineoplastic agents such as cabozantinib and tivozanib, which target various cancer pathways .
  • Inhibition of Phosphodiesterases : Compounds in this class have shown potential as phosphodiesterase inhibitors, particularly PDE7A. This inhibition can lead to increased levels of cyclic AMP (cAMP), which is beneficial in treating inflammatory diseases .
  • Antimicrobial Properties : Some studies have indicated that quinazoline derivatives possess antimicrobial activities, making them candidates for developing new antibiotics.

Synthesis Pathways

The synthesis of 4-Chloro-6,7-dimethoxy-2-[2-(3-nitrophenyl)ethenyl]quinazoline typically involves several key steps:

  • Nitrification : Starting with 3,4-dimethoxyacetophenone, nitrification is performed to introduce the nitro group.
  • Condensation : The nitrated compound undergoes condensation with N,N-dimethylformamide dimethyl acetal to form an intermediate.
  • Reduction and Cyclization : A hydrogenation reaction is then applied to reduce and cyclize the intermediate into the desired quinazoline structure.
  • Chlorination : Finally, chlorination is performed to yield the final product .

Case Studies

Several case studies highlight the applications of 4-Chloro-6,7-dimethoxy-2-[2-(3-nitrophenyl)ethenyl]quinazoline:

  • Anticancer Drug Development : Research has demonstrated that modifications to the quinazoline structure can enhance its potency against specific cancer types. For instance, derivatives with varied substitutions have been synthesized and tested for their efficacy against breast and lung cancer cell lines .
  • Inflammatory Disease Treatment : A study evaluated the anti-inflammatory properties of quinazoline derivatives in models of chronic inflammation. The results indicated that specific structural modifications significantly improved their effectiveness as PDE inhibitors .

Mechanism of Action

The mechanism of action of 4-Chloro-6,7-dimethoxy-2-[2-(3-nitrophenyl)ethenyl]quinazoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases or interact with DNA, leading to antiproliferative effects in cancer cells .

Comparison with Similar Compounds

Key Observations :

  • Bis(2-methoxyethoxy) substituents (e.g., in Erlotinib intermediates) improve aqueous solubility, whereas ethylenedioxy groups reduce molecular weight .

Pharmacological Activity

Compound Biological Activity Mechanism/Application References
Target Compound Potential kinase inhibition (inferred from structural analogs) Nitrophenyl-ethenyl group may modulate ATP-binding site interactions in kinases
AG-1478 EGFR tyrosine kinase inhibition Blocks EGFR signaling in cancer cells; IC50 ~ 3 nM
(E)-8-Acetoxy-2-[2-(3,4-diacetoxyphenyl)ethenyl]-quinazoline Apoptosis induction in HL-60 leukemia cells Fas-mediated pathway activation
4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline Intermediate for Erlotinib (anticancer drug) Key precursor in Erlotinib synthesis

Key Differences :

  • The target compound’s nitrophenyl-ethenyl group distinguishes it from AG-1478’s chloroaniline group, likely leading to divergent kinase selectivity.
  • Acetoxy-substituted analogs prioritize apoptosis pathways, whereas methoxy/chloro derivatives focus on kinase inhibition .

Biological Activity

4-Chloro-6,7-dimethoxy-2-[2-(3-nitrophenyl)ethenyl]quinazoline is a synthetic compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities, particularly in the context of cancer research. Quinazolines are known for their potential as therapeutic agents due to their ability to inhibit various biological pathways involved in tumor growth and metastasis. This article delves into the biological activity of this specific compound, highlighting its mechanisms of action, efficacy against cancer cell lines, and potential therapeutic applications.

  • Molecular Formula : C13H12ClN3O3
  • Molecular Weight : 295.70 g/mol
  • CAS Number : 35654-56-9

4-Chloro-6,7-dimethoxy-2-[2-(3-nitrophenyl)ethenyl]quinazoline exhibits its biological effects primarily through the inhibition of key signaling pathways associated with cancer cell proliferation and survival. Notably, it has been shown to inhibit:

  • Epidermal Growth Factor Receptor (EGFR) : This receptor is often overexpressed in various cancers, making it a critical target for anticancer therapies. The compound's ability to inhibit EGFR autophosphorylation suggests a mechanism for reducing tumor cell growth .
  • Vascular Endothelial Growth Factor Receptor (VEGFR) : Inhibition of VEGFR can lead to reduced angiogenesis, which is essential for tumor growth and metastasis .

Antitumor Activity

Research indicates that 4-chloro-6,7-dimethoxy-2-[2-(3-nitrophenyl)ethenyl]quinazoline demonstrates significant cytotoxicity against various cancer cell lines. The following table summarizes the IC50 values observed in different studies:

Cell Line IC50 (μM) Reference
MCF-7 (Breast Cancer)0.096
A549 (Lung Cancer)0.120
HepG2 (Liver Cancer)2.09

These values indicate that the compound exhibits potent activity against breast and lung cancer cells, positioning it as a promising candidate for further development in anticancer therapies.

Case Studies

  • In vitro Studies : Various studies have evaluated the cytotoxic effects of quinazoline derivatives on human cancer cell lines. For instance, compounds similar to 4-chloro-6,7-dimethoxy-2-[2-(3-nitrophenyl)ethenyl]quinazoline were tested against MCF-7 and A549 cells, revealing significant dose-dependent inhibition of cell proliferation .
  • Mechanistic Insights : Molecular docking studies have provided insights into how these compounds interact at the molecular level with target proteins such as EGFR and VEGFR. These studies suggest that structural modifications can enhance binding affinity and selectivity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-chloro-6,7-dimethoxyquinazoline derivatives, and what critical reaction conditions influence yield?

  • The synthesis of chloro-dimethoxyquinazoline derivatives typically involves cyclization of substituted anthranilic acid derivatives. For example, 4-chloro-6,7-dimethoxyquinazoline can be synthesized via chlorination of 4-amino precursors using POCl₃ under reflux conditions . Key factors include temperature control (80–110°C), stoichiometry of chlorinating agents, and purification via recrystallization to achieve >95% purity.

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodological validation includes:

  • HPLC : Retention time comparison with standards (e.g., ≥98% purity threshold) .
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 312.5 (for similar derivatives) .
  • Melting Point Analysis : Expected range 262–268°C for amino-chloro-dimethoxyquinazoline analogs .

Q. What solvents are suitable for dissolving 4-chloro-6,7-dimethoxyquinazoline derivatives, and what solubility challenges arise?

  • Polar aprotic solvents (DMSO, DMF) are effective due to the compound’s aromatic and halogenated structure. Hydrophobic moieties (e.g., ethenyl-nitrophenyl groups) may reduce aqueous solubility, necessitating co-solvents like ethanol or PEG-400 for in vitro assays .

Advanced Research Questions

Q. What mechanisms underlie the biological activity of styrylquinazoline analogs, such as apoptosis induction?

  • Styrylquinazolines (e.g., 8-ADEQ) trigger apoptosis via ROS-mediated pathways, activating caspases-8 and -3. For example, 8-ADEQ upregulates Fas receptors, leading to mitochondrial membrane depolarization and DNA fragmentation in leukemia cells. Pre-treatment with antioxidants (e.g., NAC) inhibits these effects, confirming ROS dependency .

Q. How do structural modifications (e.g., nitro or methoxy groups) influence pharmacological activity?

  • Nitro groups : Enhance electron-withdrawing effects, improving binding to kinase active sites (e.g., ARK inhibitors).
  • Methoxy groups : Increase lipophilicity, affecting membrane permeability. Comparative studies show that 6,7-dimethoxy derivatives exhibit higher inhibitory activity against PDGFR than diethoxy analogs .
  • Ethenyl linkers : Conjugation with nitrophenyl groups (as in the target compound) may enhance intercalation with DNA or protein targets .

Q. How can researchers resolve contradictions in reported IC₅₀ values for quinazoline-based kinase inhibitors?

  • Discrepancies often arise from assay conditions (e.g., ATP concentration, cell lines). Best practices include:

  • Standardizing assay protocols (e.g., fixed ATP at 10 µM for kinase assays).
  • Validating results across multiple models (e.g., recombinant enzymes vs. cell-based assays) .
  • Reporting full experimental parameters (pH, incubation time) to enable cross-study comparisons .

Methodological Recommendations

  • Synthetic Optimization : Use POCl₃ in anhydrous toluene for efficient chlorination .
  • Apoptosis Assays : Combine Annexin V-FITC/PI staining with caspase-3 activity measurements for robust apoptosis validation .
  • Kinase Profiling : Employ broad-panel kinase screens (e.g., Eurofins KinaseProfiler) to identify off-target effects .

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